molecular formula C13H11FN2O4S2 B2958681 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide CAS No. 895481-65-9

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2958681
CAS No.: 895481-65-9
M. Wt: 342.36
InChI Key: CIGPWQVACSAITI-UHFFFAOYSA-N
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Description

Chemical Identification: 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound with the CAS Number 922700-72-9 . Its molecular formula is C 13 H 11 FN 2 O 2 S, and it has a molecular weight of 278.30 g/mol . Research Context of Thiophene Carboxamides: While the specific biological activity of this compound is not detailed in the public domain, derivatives of thiophene carboxamide are a significant area of investigation in medicinal chemistry. Recent scientific literature has highlighted that such compounds are designed as biomimetics of potent anticancer agents like Combretastatin A-4 (CA-4) . These biomimetics are engineered to mimic the polar surface area and biological properties of CA-4, which is a known tubulin polymerization inhibitor . Related thiophene-carboxamide derivatives have demonstrated promising anti-proliferative effects against various human cancer cell lines, including hepatocellular carcinoma (Hep3B), in preclinical studies . The thiophene ring system is a key scaffold in medicinal chemistry due to its high aromaticity and critical role in interactions with biological targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGPWQVACSAITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide, often referred to as a thiophene-based sulfonamide, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H13F2N3O2S
  • Molecular Weight : 309.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibition of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes including respiration and acid-base balance.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that thiophene derivatives can act as effective inhibitors of carbonic anhydrases, particularly the isoform II (CA II). The structure-activity relationship (SAR) indicates that modifications at the thiophene ring significantly influence inhibitory potency. Compounds with small alkyl substitutions generally exhibit weaker inhibition compared to those with carboxamide functionalities at specific positions .

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various pathogens. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating notable minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
    • Its efficacy was further evidenced by its ability to inhibit biofilm formation, a critical factor in bacterial resistance.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that thiophene sulfonamides may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Potential :
    • Some derivatives have been indicated to exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications.

Case Studies and Research Findings

StudyFindings
Flaherty et al., 2023Reported that thiophene-based sulfonamides showed promising CA II inhibition with selectivity ratios exceeding 6 for mitochondrial isoforms .
ACS Omega StudyDemonstrated significant antimicrobial activity with MIC values indicating potent effects against resistant strains. The study also highlighted low hemolytic activity, suggesting a favorable safety profile .
Anti-inflammatory ResearchSuggested potential applications in inflammatory diseases based on preliminary anti-inflammatory assays .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The presence of the fluorophenyl and sulfonamide groups in this compound enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases associated with tumor growth .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties. The structural features of 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide may facilitate interactions with microbial enzymes or cell membranes, leading to bactericidal or bacteriostatic effects .

Material Science Applications

  • Organic Electronics : Thiophene derivatives are widely used in organic semiconductors due to their electronic properties. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic photovoltaic devices .
  • Sensors : The unique electronic characteristics of thiophene compounds make them suitable for sensor applications, particularly in detecting environmental pollutants or biomolecules. Research has shown that functionalized thiophenes can be integrated into sensor platforms for improved sensitivity and selectivity .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related thiophene compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential .
  • Material Applications : In research focused on organic photovoltaics, incorporating this compound into polymer blends resulted in enhanced charge mobility and improved power conversion efficiencies compared to control devices lacking the thiophene derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations among related thiophene-3-carboxamide derivatives:

Compound Name/ID (Evidence Source) Substituent at Acetamido Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Fluorophenyl sulfonyl Not explicitly reported (estimated C₁₇H₁₆FN₃O₄S₂) ~409.5 (calculated) Not reported
IIIb () 4-Benzylpiperazin-1-yl C₂₃H₂₈N₄O₂S 440.55 200–202
IIIc () 4-(2-Fluorobenzyl)piperazin-1-yl C₂₃H₂₇FN₄O₂S 458.55 196–198
IIId () 4-(4-Methoxyphenyl)piperazin-1-yl C₂₄H₃₀N₄O₃S 470.58 234–236
CAS:932997-87-0 () 4-Methoxyphenyl sulfonyl C₁₇H₁₈N₂O₅S₂ 394.46 Not reported
CAS:919754-12-4 () 4-(Methylsulfonyl)phenyl C₁₈H₂₀N₂O₄S₂ 392.49 Not reported

Key Observations :

  • Electron Effects : The target compound’s 4-fluorophenyl sulfonyl group is strongly electron-withdrawing, unlike the electron-donating 4-methoxyphenyl in CAS:932997-87-0 or the neutral methylsulfonyl in CAS:919754-12-4 . This may enhance electrophilic interactions in biological systems.
  • Synthetic Yield: Piperazine-based analogues (e.g., IIIb, IIIc) were synthesized in 70–80% yields via reflux in ethanol or dioxane , suggesting that the target compound’s synthesis might require similar conditions but with sulfonyl chloride intermediates.
Anti-Inflammatory and Antioxidant Profiles
  • Piperazine Derivatives (): Compounds IIIb–IIId demonstrated moderate to high antioxidant activity in DPPH radical scavenging assays, with IC₅₀ values ranging from 12–45 µM. Anti-inflammatory activity (via COX-2 inhibition) was also noted, correlating with substituent hydrophobicity .
  • Cyano-Substituted Analogues (): Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates showed potent anti-inflammatory activity (IC₅₀ = 8–22 µM), attributed to the cyano group’s electron-withdrawing nature . The target compound’s sulfonyl group may exhibit comparable or superior effects due to stronger electron withdrawal.

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